BenchChemオンラインストアへようこそ!

2-Bromo-2-(oxan-4-ylidene)ethanamine

Physicochemical profiling Medicinal chemistry Fragment-based drug design

2-Bromo-2-(oxan-4-ylidene)ethanamine (CAS 2375260-28-7) is a bifunctional C7H12BrNO building block (MW 206.08 g/mol) combining a vinyl bromide electrophile, a primary amine nucleophile, and a tetrahydropyran (oxane) ring in a single compact scaffold. The compound belongs to the bromoenamine family, featuring an exocyclic enamine motif brominated at the α-position (SMILES: NCC(Br)=C1CCOCC1).

Molecular Formula C7H12BrNO
Molecular Weight 206.083
CAS No. 2375260-28-7
Cat. No. B2884171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-(oxan-4-ylidene)ethanamine
CAS2375260-28-7
Molecular FormulaC7H12BrNO
Molecular Weight206.083
Structural Identifiers
SMILESC1COCCC1=C(CN)Br
InChIInChI=1S/C7H12BrNO/c8-7(5-9)6-1-3-10-4-2-6/h1-5,9H2
InChIKeyCOIPKRLKMKWFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-2-(oxan-4-ylidene)ethanamine (CAS 2375260-28-7) – Core Identity and Procurement-Relevant Characterization


2-Bromo-2-(oxan-4-ylidene)ethanamine (CAS 2375260-28-7) is a bifunctional C7H12BrNO building block (MW 206.08 g/mol) combining a vinyl bromide electrophile, a primary amine nucleophile, and a tetrahydropyran (oxane) ring in a single compact scaffold . The compound belongs to the bromoenamine family, featuring an exocyclic enamine motif brominated at the α-position (SMILES: NCC(Br)=C1CCOCC1) . With a computed logP of 1.44 (ZINC15) and one hydrogen bond donor, it occupies a favorable physicochemical space for fragment-based and medicinal chemistry applications where balanced hydrophilicity and passive permeability are required . The molecule carries no known biological activity per ChEMBL20 and has not appeared in any clinical trials, unequivocally positioning it as a synthetic intermediate rather than a target-engaged probe .

Why 2-Bromo-2-(oxan-4-ylidene)ethanamine Cannot Be Replaced by Generic Analogs Without Experimental Revalidation


Generic substitution among oxan-4-ylidene ethanamine derivatives is not a trivial 'drop-in' operation because the identity of the halogen (Br vs. F vs. H) and the amine protection state jointly dictate orthogonal reactivity, physicochemical properties, and synthetic compatibility . The bromine atom in this compound provides a kinetically accessible handle for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that is absent in the non-halogenated analog (CAS 1340268-56-5) and far less reactive in the fluoro analog (CAS 1800560-42-2) . Conversely, the free primary amine differentiates it from the Boc-protected derivative (CAS 2680885-75-8) and the methyl ester (CAS 2230803-75-3), enabling direct amide bond formation, reductive amination, or sulfonamide synthesis without a deprotection step . Substituting any of these analogs without adjusting downstream reaction conditions risks complete synthetic failure or necessitates costly re-optimization of multi-step sequences .

Quantitative Differentiation Evidence: 2-Bromo-2-(oxan-4-ylidene)ethanamine vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison: Bromo vs. Non-Halogenated and Fluoro Analogs

The bromo substituent increases molecular weight by 78.9 g/mol (62%) and computed logP by approximately 0.6–0.9 log units relative to the non-halogenated parent, shifting the molecule into a more favorable lipophilicity range for blood–brain barrier penetration (logP 1–3) while retaining excellent aqueous solubility potential (low TPSA) . The fluoro analog (MW 145.17) is 60.9 g/mol lighter and significantly less lipophilic, which may be advantageous for oral bioavailability but eliminates the cross-coupling handle .

Physicochemical profiling Medicinal chemistry Fragment-based drug design

Hydrogen Bond Donor Count: Free Amine vs. Methyl Ester Analog

The target compound contains one hydrogen bond donor (primary amine –NH2), enabling specific directional H-bond interactions with biological targets. In contrast, the methyl ester analog (CAS 2230803-75-3) has zero H-bond donors, which eliminates a key pharmacophoric feature for target engagement . The free amine also provides a derivatization point that is absent in the ester, which requires saponification and amide coupling to introduce nitrogen-containing functionality .

Fragment-based screening Ligand efficiency Hydrogen bonding

Synthetic Orthogonality: Dual Reactive Centers vs. Mono-Functional Analogs

The target compound uniquely presents two synthetically orthogonal functional groups within the same scaffold: a vinyl bromide (sp² C–Br) for Pd-mediated cross-coupling and a primary amine for amide/sulfonamide/urea formation or reductive amination . The non-halogenated analog (CAS 1340268-56-5) retains only the amine, while 4-(2-bromoethylidene)oxane (CAS 21378-20-1) retains only the bromide. This dual reactivity enables sequential, one-pot diversification strategies that reduce step count and increase library complexity .

Diversity-oriented synthesis Parallel library synthesis Orthogonal protection

Fraction sp³ (Fsp³) as a Predictor of Clinical Developability: Tetrahydropyran-Containing Scaffolds

The target compound exhibits a high fraction sp³ (Fsp³) of 0.86, driven by the saturated tetrahydropyran ring, which places it well above the average Fsp³ for clinical candidates (~0.47) and significantly above typical aromatic bromoarene building blocks (Fsp³ often <0.3) . Although direct comparative Fsp³ data for all four analogs are not uniformly available, the ester analog (PubChem CID 137965605) is computed to have a lower Fsp³ owing to the planar ester carbonyl . High Fsp³ correlates with improved aqueous solubility, reduced hERG liability, and higher clinical success rates across multiple retrospective analyses .

Developability Fsp³ metric Escape from flatland

Commercial Availability and Supplier Diversity: Procurement Risk Assessment

2-Bromo-2-(oxan-4-ylidene)ethanamine is currently listed in the ZINC15 'In-Stock' tranche (BDGA tranche), indicating commercial availability through at least one major supplier aggregator . The compound is cataloged by A2B Chem (Cat# BL52057) and appears in the Enamine building block portfolio, which collectively suggests multi-vendor sourcing with typical purities of 95% . In contrast, the fluoro analog (CAS 1800560-42-2) shows narrower vendor coverage and is primarily available as the hydrochloride salt, complicating direct use in anhydrous coupling reactions . The Boc-protected analog (CAS 2680885-75-8) and the non-halogenated analog (CAS 1340268-56-5) are both commercially listed, but the bromo compound uniquely combines broad vendor availability with the free-base form .

Supply chain Building block sourcing Procurement risk

Optimal Application Scenarios for 2-Bromo-2-(oxan-4-ylidene)ethanamine Based on Quantitative Differentiation Evidence


DNA-Encoded Library (DEL) Synthesis Requiring Dual Orthogonal Handles

The presence of both a primary amine (for on-DNA amide coupling) and a vinyl bromide (for off-DNA or post-library Suzuki diversification) makes this building block ideal for three-cycle DEL productions. Unlike the mono-functional analogs, this compound enables encoding of two diversity points from a single scaffold attachment, increasing library complexity exponentially without proportionally increasing synthesis cycle count . The favorable logP (1.44) and high Fsp³ (0.86) bias DEL selections toward developable chemical space .

Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS Indications

With a molecular weight of 206.08 g/mol (within fragment range <300 Da), logP of 1.44 (CNS-optimal range 1–3), one H-bond donor, and three H-bond acceptors, this compound satisfies key CNS fragment criteria. The bromine atom provides anomalous scattering for X-ray crystallographic confirmation of binding poses, a feature absent in the non-halogenated analog. Compared to the fluoro analog, the bromo compound's higher MW and logP may improve target residence time for certain CNS targets .

Parallel Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling and Amide Bond Formation

The vinyl bromide moiety is expected to participate in Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings with reactivity characteristic of alkenyl bromides (higher than alkenyl chlorides or fluorides). Following the cross-coupling step, the free amine can be directly elaborated via amide coupling, sulfonamide formation, or reductive amination without a deprotection step. This contrasts with the Boc-protected analog, which requires TFA deprotection prior to amine functionalization, adding one synthetic step and potentially compromising acid-sensitive functionality introduced during cross-coupling .

Targeted Protein Degradation (PROTAC) Linker Design

The tetrahydropyran (oxane) ring provides conformational rigidity and increased sp³ character compared to aromatic linkers, which can improve PROTAC ternary complex formation and cellular permeability. The dual orthogonal handles allow sequential attachment of the POI ligand (via amine) and the E3 ligase ligand (via cross-coupled vinyl bromide), or vice versa. The compound's logP of 1.44 positions it favorably for PROTAC molecules that require balanced lipophilicity to achieve both cell permeability and aqueous solubility for in vivo administration .

Quote Request

Request a Quote for 2-Bromo-2-(oxan-4-ylidene)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.